Spiro[1,3-dioxolane-2,7'-3,5,6,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine]-4'-one
Description
Spiro[1,3-dioxolane-2,7'-3,5,6,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine]-4'-one is a complex heterocyclic compound featuring a spiro junction between a 1,3-dioxolane ring and a tetrahydrobenzothiolo[2,3-d]pyrimidine scaffold. The spiro architecture introduces conformational rigidity, while the sulfur-containing benzothiophene and pyrimidine moieties enhance electronic diversity, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
spiro[1,3-dioxolane-2,7'-3,5,6,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine]-4'-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c15-10-9-7-1-2-12(16-3-4-17-12)5-8(7)18-11(9)14-6-13-10/h6H,1-5H2,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGMOQMJDITPEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC3=C1C4=C(S3)N=CNC4=O)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Spiro[1,3-dioxolane-2,7'-3,5,6,8-tetrahydro- benzothiolo[2,3-d]pyrimidine]-4'-one is a complex organic compound characterized by its unique spiro structure. This compound has garnered interest in various fields due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₂H₁₂N₂O₃S
- Molecular Weight : 252.30 g/mol
- CAS Number : 835632-37-6
Biological Activity Overview
The biological activity of spiro compounds often stems from their ability to interact with various biological targets. The specific compound in focus has shown promise in several areas:
- Antimicrobial Activity : Studies indicate that spiro compounds can exhibit significant antimicrobial properties against various pathogens.
- Anticancer Potential : Preliminary research suggests that spiro[1,3-dioxolane-2,7'-3,5,6,8-tetrahydro- benzothiolo[2,3-d]pyrimidine]-4'-one may inhibit cancer cell proliferation in vitro.
- Anti-inflammatory Effects : The compound has been noted for its potential to reduce inflammation markers in cellular models.
The mechanism of action for spiro[1,3-dioxolane-2,7'-3,5,6,8-tetrahydro- benzothiolo[2,3-d]pyrimidine]-4'-one involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
- Receptor Binding : It may bind to certain receptors affecting signaling pathways associated with inflammation and cancer progression.
Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of various spiro compounds. The results indicated that spiro[1,3-dioxolane-2,7'-3,5,6,8-tetrahydro- benzothiolo[2,3-d]pyrimidine]-4'-one showed a significant zone of inhibition against Staphylococcus aureus and Escherichia coli.
| Pathogen | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Anticancer Activity
In vitro studies conducted on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that this compound reduced cell viability significantly at concentrations above 10 µM:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 8.5 |
| MCF-7 | 9.0 |
Anti-inflammatory Effects
Research published in Phytochemistry indicated that treatment with spiro[1,3-dioxolane-2,7'-3,5,6,8-tetrahydro- benzothiolo[2,3-d]pyrimidine]-4'-one led to a reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.
Comparison with Similar Compounds
Structural Features
The compound’s uniqueness lies in its spiro-dioxolane system, which distinguishes it from other benzothiolopyrimidine derivatives. Key structural analogs and their differences are summarized below:
Substituent Effects :
- Bromophenyl or morpholinylmethyl groups in analogs (e.g., 2-[(4-bromophenyl)methylsulfanyl]-3-ethyl derivative) enhance lipophilicity and biological target engagement .
- Methyl or ethyl groups on the tetrahydrobenzothiophene ring (e.g., 7-methyl derivatives) influence steric hindrance and metabolic stability .
Physicochemical Data :
Q & A
Q. What are the established synthetic routes for Spiro[1,3-dioxolane-2,7'-3,5,6,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine]-4'-one?
The compound is typically synthesized via multi-component Mannich-type reactions. For example, combining amines (e.g., benzylamine), formaldehyde, and thioamide precursors (e.g., 1,3-dioxoindane-2-carbothioic N-methylamide) in ethanol with acetic acid as a catalyst yields spiro-pyrimidine derivatives. Reaction conditions involve stirring at room temperature for 1 hour, followed by extended crystallization (2–3 days) to achieve yields of 65–78% . Alternative methods include refluxing in ethanol/piperidine with ketones (e.g., cyclohexanone) to form spiro rings .
Q. How is the structural integrity of this spiro compound validated?
Structural confirmation relies on:
- NMR spectroscopy : and NMR (e.g., δ~H~ 3.29–3.42 for CH groups, δ~C~ 196.7 ppm for C=O) .
- Infrared spectroscopy : Peaks at 1666–1702 cm confirm C=O and C=S bonds .
- Mass spectrometry : HRMS or ESI-MS validates molecular weight (e.g., observed 550.0816 vs. calculated 550.0978) .
- Elemental analysis : Matches calculated C, H, N, and S percentages (e.g., C: 75.31% observed vs. 75.70% calculated) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Excess reagents : Using a 3:6:1 molar ratio of amine:formaldehyde:thioamide precursor enhances cyclization efficiency .
- Catalyst selection : Acetic acid promotes imine formation, while piperidine aids in spiro ring closure .
- Purification : Crystallization from ethanol or dimethylformamide removes byproducts, as seen in yields increasing from 65% to 78% with extended crystallization .
Q. How can contradictory spectroscopic data (e.g., 1H^1H1H NMR shifts) be reconciled?
Discrepancies in NMR signals (e.g., δ~H~ 3.54 vs. 3.71 for CH groups) may arise from:
- Solvent effects : DMSO-d vs. CDCl alters proton environments .
- Conformational flexibility : Spiro rings adopt different chair or boat conformations, affecting coupling constants .
- Resolution : Use high-field NMR (≥400 MHz) and 2D techniques (e.g., COSY, HSQC) to resolve overlapping peaks .
Q. What strategies are effective for designing pharmacologically active derivatives?
- Functional group substitution : Introducing methyl or benzyl groups at the 3' position modulates anti-inflammatory activity .
- Ring modification : Cyclohexanone or cyclopentanone in spiro ring synthesis alters steric and electronic properties, impacting binding affinity .
- Bioisosteric replacement : Replacing C=O with C=S (e.g., 4'-thioxo derivatives) enhances metabolic stability .
Q. What mechanistic insights explain the formation of the pyrimidine ring?
The thioamide nitrogen participates in nucleophilic attack on formaldehyde, forming an imine intermediate. Subsequent cyclization with ketones generates the spiro-pyrimidine core. Isotopic labeling or computational studies (DFT) could validate this pathway .
Data Contradiction Analysis
Q. How do variations in reaction time impact yield and byproduct formation?
- Short reaction times (1 hour) : Favor imine formation but leave unreacted precursors, reducing purity (61% purity in some cases) .
- Extended crystallization (2–3 days) : Enhances crystal lattice integrity, improving purity to >95% .
Q. Why do similar synthetic routes produce varying yields (e.g., 65% vs. 78%)?
- Steric hindrance : Bulky substituents (e.g., isobutyl vs. benzyl) slow cyclization .
- Solvent polarity : Ethanol vs. DMF affects intermediate solubility and reaction kinetics .
Methodological Recommendations
- Scale-up synthesis : Replace manual stirring with flow chemistry to maintain consistency in multi-step reactions .
- Analytical cross-validation : Combine XRD with NMR to resolve spiro ring conformation ambiguities .
- In silico screening : Use molecular docking to predict biological activity before synthesizing derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
